7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol
CAS No.: 1246088-40-3
Cat. No.: VC2656245
Molecular Formula: C7H6INO3
Molecular Weight: 279.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1246088-40-3 |
|---|---|
| Molecular Formula | C7H6INO3 |
| Molecular Weight | 279.03 g/mol |
| IUPAC Name | 7-iodo-3,5-dihydro-2H-[1,4]dioxino[2,3-b]pyridin-8-one |
| Standard InChI | InChI=1S/C7H6INO3/c8-4-3-9-7-6(5(4)10)11-1-2-12-7/h3H,1-2H2,(H,9,10) |
| Standard InChI Key | XDMBVVQYAZAKHH-UHFFFAOYSA-N |
| SMILES | C1COC2=C(O1)C(=O)C(=CN2)I |
| Canonical SMILES | C1COC2=C(O1)C(=O)C(=CN2)I |
Introduction
7-Iodo-2,3-dihydro-14dioxino[2,3-b]pyridin-8-ol is a complex organic compound belonging to the class of halogenated heterocycles. Its molecular formula is C₇H₆INO₃, and it has a molecular weight of 279.03 g/mol . This compound is used primarily in research and industrial applications, particularly in the synthesis of bioactive molecules and pharmaceuticals.
Synthesis and Applications
7-Iodo-2,3-dihydro-14dioxino[2,3-b]pyridin-8-ol is synthesized through complex organic reactions involving the formation of the dioxino[2,3-b]pyridine ring system followed by iodination and hydroxylation steps. Its applications are primarily in the field of medicinal chemistry, where it serves as a building block for the synthesis of more complex molecules with potential biological activity.
Hazard Classification
This compound is classified as hazardous due to its potential to cause skin and eye irritation and respiratory issues. It is not intended for medical or consumer use and should be handled with appropriate protective equipment in a well-ventilated area .
Precautionary Measures
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .
-
Precautionary Statements: P261, P264, P264+P265, P270, P271, P280, P301+P317, P302+P352, P304+P340, P305+P351+P338, P319, P321, P330, P332+P317, P337+P317, P362+P364, P403+P233, P405, and P501 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume